Chlorocitalopram, Hydrobromure

Vue d'ensemble

Description

Chlorocitalopram Hydrobromide (CCH) is a novel antidepressant drug that has been studied extensively in recent years. CCH is a selective serotonin reuptake inhibitor (SSRI) drug, which is a type of antidepressant that works by increasing the amount of serotonin in the brain. Serotonin is a neurotransmitter that helps regulate mood, and its levels are known to be decreased in people with depression. CCH has been studied in both animal and human trials, and has shown promise in treating depression and other mood disorders.

Applications De Recherche Scientifique

Synthèse de polymères à empreinte moléculaire

Le chlorocitalopram Hydrobromure a été utilisé comme molécule matrice dans la synthèse de polymères à empreinte moléculaire . Ces polymères sont conçus pour avoir des sites de liaison spécifiques complémentaires à la molécule matrice en termes de forme et de groupes fonctionnels . Ceci permet au polymère de reconnaître et de lier sélectivement la molécule matrice, ce qui peut être utile dans diverses applications telles que la délivrance de médicaments, la détection chimique et la science de la séparation .

Extraction en phase solide du citalopram

Les polymères à empreinte moléculaire synthétisés en utilisant le chlorocitalopram Hydrobromure comme matrice ont été utilisés comme sorbant d'extraction en phase solide pour l'extraction du citalopram du sérum et de l'urine humains . Cette méthode offre un moyen sélectif et efficace d'extraire et de concentrer le citalopram à partir de matrices biologiques complexes .

Chromatographie liquide haute performance (HPLC)

Le citalopram extrait peut être analysé par chromatographie liquide haute performance . Cette technique permet la séparation, l'identification et la quantification des composants d'un mélange . Dans ce cas, il peut être utilisé pour déterminer la concentration du citalopram dans les fluides biologiques .

Découverte et développement de médicaments

Les composés chlorés comme le chlorocitalopram Hydrobromure sont prometteurs pour une utilisation en chimie médicinale . Ils ont des activités biologiques diverses et peuvent être utilisés comme médicaments dans les industries pharmaceutiques

Mécanisme D'action

Target of Action

Chlorocitalopram Hydrobromide, an internal standard of Citalopram , primarily targets the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

Chlorocitalopram Hydrobromide acts as a selective serotonin reuptake inhibitor (SSRI) . It selectively inhibits serotonin reuptake in the presynaptic neurons, leading to an increase in the extracellular levels of serotonin . This compound has minimal effects on norepinephrine or dopamine . The uptake inhibition of serotonin is primarily due to the S-enantiomer of citalopram .

Biochemical Pathways

By inhibiting the reuptake of serotonin, Chlorocitalopram Hydrobromide enhances serotonergic transmission in the central nervous system (CNS) . This leads to the potentiation of serotonergic activity in the CNS . The compound has virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .

Pharmacokinetics

The single- and multiple-dose pharmacokinetics of Chlorocitalopram Hydrobromide are linear and dose-proportional in a dose range of 10-60 mg/day . The biotransformation of this compound is mainly hepatic, with a mean terminal half-life of about 35 hours . With once-daily dosing, steady-state plasma concentrations are achieved within approximately one week .

Result of Action

The primary result of Chlorocitalopram Hydrobromide’s action is the potentiation of serotonergic activity in the CNS . This leads to an increase in the extracellular levels of serotonin, which can help alleviate symptoms of depression .

Action Environment

The action of Chlorocitalopram Hydrobromide can be influenced by various environmental factors. For instance, the compound’s bioavailability and efficacy can be affected by the patient’s age, liver function, and genetic factors . For example, clearance was decreased, while half-life was significantly increased in patients with hepatic impairment . Also, mild to moderate renal impairment may reduce clearance (17%) and prolong the half-life of citalopram . AUC and half-life were significantly increased in elderly patients (≥60 years), and in poor CYP2C19 metabolizers, steady-state C max and AUC was increased by 68% and 107%, respectively .

Orientations Futures

Citalopram, a compound closely related to Chlorocitalopram Hydrobromide, is primarily used for treating depression in adults . It has also been used off-label to treat various diseases, including but not limited to sexual dysfunction, ethanol abuse, psychiatric conditions such as obsessive-compulsive disorder (OCD), Social anxiety disorder, and panic disorder, and diabetic neuropathy . Future research may explore additional uses and potential improvements in the synthesis and application of Chlorocitalopram Hydrobromide.

Analyse Biochimique

Biochemical Properties

Chlorocitalopram, Hydrobromide interacts with various enzymes and proteins in the body. It is metabolized mainly in the liver via N-demethylation to its main metabolite, demethylcitalopram by CYP2C19 and CYP3A4 .

Cellular Effects

Chlorocitalopram, Hydrobromide, like its parent compound citalopram, influences cell function by enhancing serotonergic transmission through the inhibition of serotonin reuptake . This has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Chlorocitalopram, Hydrobromide is presumed to be linked to potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT), potentially through the inhibition of the serotonin transporter (solute carrier family 6 member 4, SLC6A4) .

Temporal Effects in Laboratory Settings

It is known that the effects of citalopram, the parent compound, can be observed within 1 to 4 weeks of administration .

Dosage Effects in Animal Models

It is known that citalopram, the parent compound, can have harmful toxic effects in certain seizure models .

Metabolic Pathways

Chlorocitalopram, Hydrobromide is involved in metabolic pathways in the liver, where it is metabolized mainly via N-demethylation to its main metabolite, demethylcitalopram by CYP2C19 and CYP3A4 .

Transport and Distribution

It is known that citalopram, the parent compound, is highly lipophilic, suggesting that it may be able to cross cell membranes easily .

Subcellular Localization

It is known that citalopram, the parent compound, acts at the level of the synapse, suggesting that it may be localized to synaptic regions within neurons .

Propriétés

IUPAC Name |

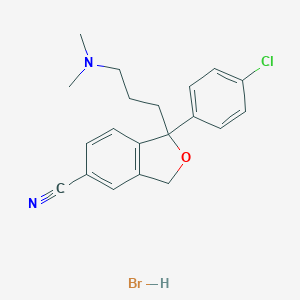

1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXZASLAWCVOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494822 | |

| Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64169-58-0 | |

| Record name | 5-Isobenzofurancarbonitrile, 1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64169-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)

![2-[1-(2-Naphthyl)ethyl]benzoic acid](/img/structure/B16750.png)

![2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B16755.png)